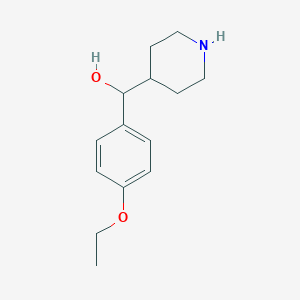

(4-Ethoxyphenyl)(piperidin-4-yl)methanol

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring is not merely a common structural motif; it is a fundamental building block that imparts desirable physicochemical and pharmacological properties to bioactive molecules. nih.gov Its integration into drug candidates is a well-established strategy for optimizing therapeutic potential.

Piperidine as a Privileged Scaffold in Drug Discovery and Development

In medicinal chemistry, certain molecular frameworks that can bind to multiple, unrelated biological targets are termed "privileged scaffolds." The piperidine ring is a quintessential example of such a scaffold. nih.gov Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules like proteins and enzymes. sigmaaldrich.com This structural feature is a key reason why piperidine cores are present in over seventy commercially available drugs, spanning a wide range of therapeutic classes including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govnih.gov The flexibility of the piperidine ring and the basicity of its nitrogen atom are critical for modulating properties such as solubility, membrane permeability, and metabolic stability, which are essential for a molecule's pharmacokinetic and pharmacodynamic profile. sigmaaldrich.comgoogle.com

Architectural Features of Piperidine Methanol (B129727) Analogues in Bioactive Molecules

The piperidin-4-yl methanol architecture, which features a hydroxymethyl group attached to the 4-position of the piperidine ring, offers specific advantages in molecular design. This arrangement provides a hydroxyl group that can act as a hydrogen bond donor or acceptor, a crucial interaction for anchoring a molecule within a receptor's binding site. sigmaaldrich.com Furthermore, the methanol substituent serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of more complex molecules. sigmaaldrich.com The stereochemistry at the carbinol center (the carbon bearing the hydroxyl group) and the conformational state of the piperidine ring (axial vs. equatorial orientation of substituents) are critical architectural features that can profoundly influence biological activity. researchgate.net

Overview of Prior Academic Investigations on Piperidin-4-yl Methanol Analogues

The exploration of piperidine-based structures has a rich history, with continuous development of synthetic methodologies and an ever-expanding list of applications.

Historical Context of Piperidine-Based Carbinol Synthesis and Reactivity

The synthesis of piperidine derivatives has been a subject of organic chemistry for over a century. nih.gov Early methods often involved the reduction of pyridine (B92270) precursors, typically through catalytic hydrogenation using catalysts like nickel or rhodium under high pressure and temperature. googleapis.comnih.gov The synthesis of 4-substituted piperidines, including carbinols, frequently starts from more complex precursors like piperidin-4-ones. nih.gov These ketones can be prepared through multicomponent reactions like the Mannich condensation or via Dieckmann cyclization. googleapis.comresearchgate.net

Once the piperidin-4-one is obtained, the carbinol can be generated through two primary routes:

Reduction: The ketone functionality can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov

Addition: Organometallic reagents, like Grignard or organolithium reagents, can be added to the ketone to form a tertiary alcohol and introduce a new carbon-carbon bond simultaneously. A common synthetic route involves the reaction of an arylmagnesium bromide with a suitable piperidine-4-carboxaldehyde or a protected piperidin-4-one derivative. who.int

These foundational reactions have been refined over decades to improve yields, stereoselectivity, and functional group tolerance, enabling the synthesis of a vast library of piperidine methanol analogues. nih.gov

Diversity of Pharmacological and Material Science Applications Attributed to Related Structures

The versatility of the piperidine scaffold is reflected in the broad spectrum of applications for its derivatives. nih.gov In pharmacology, aryl(piperidin-4-yl)methanol structures are key components in drugs targeting the central nervous system, with applications as antipsychotics and analgesics. pjps.pkresearchgate.net They are also investigated for anti-inflammatory, antimicrobial, antiviral, and anticancer activities. nih.govgoogle.com For instance, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic and hypotensive activity. researchgate.net

Beyond medicine, piperidine derivatives have found utility in material science. Their ability to chelate with metals makes them effective corrosion inhibitors for materials like copper and steel. nih.gov They are also used as building blocks for polymers and as organic bases and solvents in industrial processes. pjps.pkuni.lu The specific properties of the substituents on the piperidine ring dictate its suitability for these diverse applications.

Academic Rationale for the Comprehensive Study of (4-Ethoxyphenyl)(piperidin-4-yl)methanol

The academic interest in (4-Ethoxyphenyl)(piperidin-4-yl)methanol does not primarily stem from its direct use as a therapeutic agent. Instead, its significance lies in its role as a highly valuable and versatile chemical intermediate or building block for the synthesis of more complex, high-value molecules. The rationale for its comprehensive study is multifaceted, focusing on its potential to accelerate drug discovery and create novel chemical entities.

The structure combines three key features: the foundational piperidin-4-yl methanol core, a phenyl ring, and a terminal ethoxy group. This specific combination makes it an attractive starting point for medicinal chemists. The aryl(piperidin-4-yl)methanol motif is a well-established pharmacophore found in numerous biologically active compounds. google.com The ethoxy group (-OCH2CH3) on the phenyl ring provides specific lipophilicity and electronic properties that can be used to fine-tune a target molecule's ability to cross cell membranes and bind to receptors.

Therefore, the study of (4-Ethoxyphenyl)(piperidin-4-yl)methanol is driven by its utility in constructing libraries of potential drug candidates. By using this compound as a scaffold, researchers can systematically modify the piperidine nitrogen or the carbinol hydroxyl group to explore structure-activity relationships (SAR) for various biological targets, including those associated with cancer, neurodegenerative diseases, and infectious agents. google.comnih.gov Its presence in patent literature as a precursor for therapeutic agents underscores its importance in the development of new pharmaceuticals. nih.gov

Chemical and Physical Data

The fundamental properties of (4-Ethoxyphenyl)(piperidin-4-yl)methanol and its parent compound, piperidin-4-ylmethanol, are summarized below.

Table 1: Physicochemical Properties

| Property | (4-Ethoxyphenyl)(piperidin-4-yl)methanol | Piperidin-4-ylmethanol (Parent Compound) |

|---|---|---|

| CAS Number | 889957-75-9 | 6457-49-4 |

| Molecular Formula | C14H21NO2 | C6H13NO |

| Molecular Weight | 235.33 g/mol | 115.17 g/mol sigmaaldrich.com |

| Physical Form | Solid | Powder to crystal sigmaaldrich.com |

| Melting Point | Not available | 55-59 °C sigmaaldrich.com |

| Boiling Point | Not available | 118-120 °C at 10 mmHg sigmaaldrich.com |

| Predicted XlogP | 1.7 | -0.1 |

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)-piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-6,12,14-16H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTYXPOFKMCTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388170 | |

| Record name | (4-ethoxyphenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889957-75-9 | |

| Record name | (4-ethoxyphenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxyphenyl Piperidin 4 Yl Methanol and Analogues

Strategies for Carbon-Carbon Bond Formation at the Carbinol Center

The construction of the diaryl- or aryl-alkyl-methanol core attached to the 4-position of the piperidine (B6355638) ring is a key synthetic challenge. Methodologies to achieve this transformation include classic organometallic additions and acid-catalyzed aromatic reactions.

Grignard Reagent-Mediated Synthesis of Piperidine Methanols

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds. In the synthesis of piperidine methanols, this reaction is typically employed to introduce an aryl or alkyl group at the 4-position, which will become the carbinol center. A common approach involves the addition of an arylmagnesium halide to a ketone precursor, such as an N-protected 4-acylpiperidine. google.com

For instance, the synthesis of N-acetyl-α,α-diphenyl-4-piperidinemethanol, a close analogue of the target compound, is achieved by reacting N-acetyl-4-benzoylpiperidine with phenylmagnesium bromide. google.com The nitrogen of the piperidine ring is first protected, in this case with an acetyl group, to prevent it from reacting with the Grignard reagent. The subsequent reaction with the organometallic reagent attacks the carbonyl carbon of the benzoyl group, and after an aqueous workup, the tertiary alcohol (carbinol) is formed. google.com

Another variation involves the reaction of an N-protected piperidine-4-carboxylate ester with multiple equivalents of a Grignard reagent. nih.govdiva-portal.org This method allows for the synthesis of symmetrical diaryl carbinols. The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol. rsc.org

Table 1: Representative Grignard Reaction for Carbinol Synthesis google.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| N-acetyl-4-benzoylpiperidine | Phenylmagnesium bromide | Tetrahydrofuran | 25-30°C, 24h, N₂ protection | N-acetyl-α,α-diphenyl-4-piperidinemethanol |

Lewis Acid-Catalyzed Addition Reactions to Aromatic Systems for Carbinol Generation

Lewis acid-catalyzed reactions, particularly the Friedel-Crafts acylation, provide an alternative route to the ketone precursors necessary for carbinol synthesis. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, such as benzene (B151609) or a substituted derivative, with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govlibretexts.org

In a synthetic pathway analogous to that for (4-Ethoxyphenyl)(piperidin-4-yl)methanol, N-acetylpiperidine-4-carboxylic acid can be converted to its corresponding acyl chloride. google.com This acyl chloride can then react with an electron-rich aromatic compound like phenetole (ethoxybenzene) in a Friedel-Crafts acylation. The reaction would yield N-acetyl-4-(4-ethoxybenzoyl)piperidine. This ketone intermediate is then perfectly primed for reduction (e.g., with sodium borohydride) to form the secondary carbinol, (4-Ethoxyphenyl)(piperidin-4-yl)methanol, or for reaction with a Grignard reagent to form a tertiary carbinol. google.com

This two-step sequence of Friedel-Crafts acylation followed by reduction or Grignard addition is a robust strategy for generating the desired carbinol center. google.comnih.gov

Table 2: Friedel-Crafts Acylation to Form a Ketone Precursor google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| N-acetylpiperidine-4-formyl chloride | Benzene | AlCl₃ | Not specified | N-acetyl-4-benzoylpiperidine |

Functionalization Approaches for the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key handle for introducing a wide variety of substituents, allowing for the synthesis of a library of analogues. Common functionalization strategies include N-alkylation, acylation, carbamoylation, and reductive amination.

N-Alkylation Reactions on the Piperidine Ring

Direct N-alkylation is a straightforward method for modifying the piperidine nitrogen. acs.org This reaction typically involves treating the piperidine derivative with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base. researchgate.netresearchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.netchemicalforums.com

The choice of base and reaction conditions is important to control the extent of alkylation. To prevent the formation of quaternary ammonium salts from over-alkylation, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.netresearchgate.net Using a mild base like potassium carbonate can also help favor mono-alkylation. researchgate.net

Table 3: Typical Conditions for N-Alkylation of Piperidine researchgate.net

| Alkylating Agent | Base | Solvent | Temperature |

| Alkyl Bromide/Iodide | K₂CO₃ | DMF | Room Temperature |

| Alkyl Bromide/Iodide | NaH | DMF | 0°C to Room Temperature |

| Alkyl Iodide/Bromide | None (slow addition) | Acetonitrile | Room Temperature |

Carbamoylation and Acylation Protocols for Piperidine Derivatives

The piperidine nitrogen can be readily acylated or carbamoylated to form amides and carbamates, respectively.

N-Acylation involves the reaction of the piperidine with an acylating agent such as an acyl chloride or an acid anhydride. google.com For example, N-acetylation can be achieved by reacting the piperidine with acetyl chloride or acetic anhydride. google.com This reaction is often performed in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid).

N-Carbamoylation introduces a carbamoyl group (-C(O)NR₂) onto the piperidine nitrogen. This can be accomplished using various reagents, such as carbamoyl chlorides or isocyanates. These reactions provide stable carbamate (B1207046) derivatives.

Table 4: Reagents for N-Acylation and Carbamoylation

| Reaction Type | Reagent Class | Example Reagent |

| Acylation | Acyl Halide | Acetyl chloride |

| Acylation | Acid Anhydride | Acetic anhydride google.com |

| Carbamoylation | Carbamoyl Chloride | Diethyl carbamoyl chloride |

| Carbamoylation | Chloroformate | 4-Nitrophenyl chloroformate |

Reductive Amination Methodologies for Piperidine Nitrogen Modification

Reductive amination is a highly effective and controlled method for N-alkylation, particularly for introducing more complex alkyl groups. wikipedia.orgmasterorganicchemistry.com This one-pot procedure involves two main steps: the reaction of the piperidine (a secondary amine) with an aldehyde or ketone to form an intermediate iminium ion, followed by the in-situ reduction of this ion to the corresponding tertiary amine. youtube.comlibretexts.org

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices because they are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.comresearchgate.net An alternative, less toxic reagent is the borane-pyridine complex, which has been shown to be superior for the reductive amination of piperidines with various aromatic, heterocyclic, and aliphatic aldehydes. researchgate.net This method avoids the formation of nitrile-containing impurities that can occur when using NaBH₃CN. researchgate.net

Table 5: Reductive Amination of Piperidines with Aldehydes using Borane-Pyridine Complex researchgate.net

| Piperidine Substrate | Aldehyde | Reducing Agent | Solvent | Product |

| Piperidine | Benzaldehyde | Borane-pyridine | Ethanol | N-Benzylpiperidine |

| Piperidine | Cinnamaldehyde | Borane-pyridine | Ethanol | N-Cinnamylpiperidine |

| 3,4-Dehydropiperidine | Benzaldehyde | Borane-pyridine | Ethanol | N-Benzyl-3,4-dehydropiperidine |

| Piperidine | 2-Furaldehyde | Borane-pyridine | Ethanol | N-(Furan-2-ylmethyl)piperidine |

Synthetic Transformations of the Aromatic Ring System

The aromatic ethoxyphenyl moiety of (4-Ethoxyphenyl)(piperidin-4-yl)methanol serves as a versatile scaffold for introducing chemical diversity. Synthetic transformations targeting this ring system are crucial for developing analogues with modified properties. These transformations primarily involve the introduction of new substituents and the cleavage or interconversion of the ethoxy group.

Strategies for Substituent Introduction on the Ethoxyphenyl Moiety

The introduction of substituents onto the ethoxyphenyl ring is typically governed by the principles of electrophilic aromatic substitution. The ethoxy group is an ortho-, para-directing activator, meaning it facilitates the substitution at the positions adjacent (ortho) and opposite (para) to it. Since the piperidinylmethanol group is already at the para position, new substituents are directed to the ortho positions (C-3 and C-5).

Common strategies include:

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, I) can be achieved using various halogenating agents. For instance, bromination can be carried out using N-Bromosuccinimide (NBS) in the presence of a suitable solvent. These halogenated derivatives can then serve as handles for further functionalization through cross-coupling reactions.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. This introduces a nitro group (-NO2), which can subsequently be reduced to an amino group (-NH2), providing a key point for further derivatization.

Friedel-Crafts Reactions: Acylation and alkylation reactions can introduce new carbon-carbon bonds. For example, Friedel-Crafts acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can install a ketone functionality.

Table 1: Strategies for Substituent Introduction

| Reaction Type | Reagents | Position of Substitution | Resulting Functional Group |

| Halogenation | N-Bromosuccinimide (NBS) | Ortho to ethoxy group | Bromo (-Br) |

| Nitration | HNO₃ / H₂SO₄ | Ortho to ethoxy group | Nitro (-NO₂) |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Ortho to ethoxy group | Ketone (-COR) |

Ether Cleavage and Interconversion of Functional Groups

The ethoxy group itself can be a target for synthetic modification. Cleavage of the ether bond is a common strategy to unmask a phenolic hydroxyl group, which can then be used for further reactions.

Ether Cleavage: The cleavage of aryl ethers can be achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group (an Sₙ2 reaction), releasing ethanol and the corresponding phenol. masterorganicchemistry.comyoutube.com The relative inertness of aryl ethers means that harsh conditions are often required for this transformation. mdma.ch

Interconversion: Once the phenolic derivative, (4-hydroxyphenyl)(piperidin-4-yl)methanol, is obtained, the hydroxyl group can be converted to other functionalities. For example, it can be re-alkylated with different alkyl halides to generate a library of ether analogues or converted to esters through reaction with acyl chlorides or anhydrides.

Stereoselective Synthesis of (4-Ethoxyphenyl)(piperidin-4-yl)methanol Isomers

The carbinol carbon in (4-Ethoxyphenyl)(piperidin-4-yl)methanol is a stereocenter. Consequently, the molecule can exist as a pair of enantiomers. The synthesis of single isomers is of significant interest, requiring stereoselective methods.

Enantioselective Synthetic Routes Towards Piperidinyl Methanol (B129727) Derivatives

Achieving enantioselectivity in the synthesis of piperidinyl methanol derivatives can be approached through several established strategies:

Chiral Catalysis: The reduction of a precursor ketone, (4-ethoxyphenyl)(piperidin-4-yl)methanone (B3307470), using a chiral reducing agent or a catalyst can afford the alcohol in high enantiomeric excess. Asymmetric transfer hydrogenation using catalysts derived from ruthenium or rhodium with chiral ligands is a powerful method for this purpose.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the piperidine nitrogen. This auxiliary can direct the stereochemical outcome of the reduction of the ketone. After the desired stereocenter is set, the auxiliary is removed.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, can provide a route to enantiomerically pure piperidine derivatives. ru.nl For instance, D-serine has been utilized in the enantioselective synthesis of (3R,4S)-piperidine diamine derivatives. semanticscholar.org

Diastereoselective Control in the Formation of Carbinol Stereocenters

When the piperidine ring itself is substituted and contains one or more stereocenters, the formation of the carbinol center introduces another stereocenter, leading to the possibility of diastereomers. Controlling the relative stereochemistry is a key challenge.

Substrate Control: The existing stereocenters in the piperidine ring can influence the trajectory of the incoming reagent, leading to a preferential formation of one diastereomer. This is known as substrate-controlled diastereoselection. For example, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidine derivatives has been achieved with high regio- and stereoselectivity. znaturforsch.com

Reagent Control: The choice of reducing agent can also dictate the diastereoselectivity. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), may exhibit different stereoselectivities compared to smaller reagents like sodium borohydride (B1222165) (NaBH₄) due to steric interactions. The diastereoselective reduction of a piperidinone with NaBH₄ has been reported to give a high diastereomeric ratio. ru.nl

Table 2: Stereoselective Synthetic Approaches

| Approach | Method | Key Feature |

| Enantioselective | Chiral Catalysis | Use of chiral metal catalysts (e.g., Ru, Rh) for asymmetric reduction. |

| Enantioselective | Chiral Auxiliaries | Temporary attachment of a chiral group to guide the reaction. |

| Enantioselective | Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. ru.nlsemanticscholar.org |

| Diastereoselective | Substrate Control | Existing stereocenters direct the formation of the new stereocenter. znaturforsch.com |

| Diastereoselective | Reagent Control | Choice of sterically demanding or specific reagents influences stereochemical outcome. ru.nl |

Advanced Purification and Isolation Techniques for Piperidine Methanols

The purification and isolation of (4-Ethoxyphenyl)(piperidin-4-yl)methanol and its analogues are critical steps to ensure high purity. The basic nature of the piperidine nitrogen and the polar alcohol group can present challenges.

Chromatography: Column chromatography is a standard method for purification. Due to the basicity of the piperidine nitrogen, tailing or poor separation can occur on silica gel. To mitigate this, the eluent is often doped with a small amount of a base, such as triethylamine or ammonia in methanol. reddit.com Alumina can also be used as the stationary phase for basic compounds. reddit.com

Crystallization: Crystallization is an effective method for purifying solid compounds. Piperidine derivatives can be crystallized from various solvents, with ethanol and methanol being common choices for piperidin-4-one derivatives. chemrevlett.com The formation of a salt, such as a hydrochloride or oxalate salt, can often improve the crystalline properties of the compound, facilitating purification.

Azeotropic Distillation: For the purification of piperidine itself from mixtures, azeotropic distillation has been employed. google.com This technique involves adding a substance that forms a low-boiling azeotrope with impurities, allowing for their removal.

Salt Formation and Liberation: A method for purifying piperidine involves reacting it with CO₂ in an organic solvent to form a piperidinium (B107235) salt, which precipitates and can be isolated by filtration. google.com The pure piperidine is then liberated by treating the salt with an alkaline solution. google.com This method could potentially be adapted for the purification of piperidine-containing final products.

Chromatographic Methods for Product Isolation

Chromatographic techniques are widely utilized for the purification of piperidine derivatives due to their high resolution and versatility. The choice of chromatographic method and the specific conditions depend on the scale of the synthesis and the nature of the impurities.

For the purification of (4-Ethoxyphenyl)(piperidin-4-yl)methanol, a compound with a polar alcohol and a secondary amine functional group, normal-phase column chromatography is a suitable method. The stationary phase is typically silica gel, a polar adsorbent. The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. More polar compounds, like the desired product, will have a stronger affinity for the silica gel and will elute more slowly, while less polar impurities will travel through the column more quickly.

The selection of the eluent system is crucial for achieving good separation. A common approach for compounds of intermediate polarity, such as (4-Ethoxyphenyl)(piperidin-4-yl)methanol, is to use a binary solvent system. This typically consists of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane rochester.edubiotage.com. For more polar compounds, a combination of dichloromethane and methanol can be effective rochester.edunih.gov. The polarity of the eluent can be fine-tuned by adjusting the ratio of the solvents to optimize the separation. In some cases, for basic compounds like piperidine derivatives that may interact strongly with the acidic silica gel, leading to peak tailing, a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can be added to the eluent to improve the peak shape and recovery rochester.edu.

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product.

Table 1: Illustrative Solvent Systems for Flash Column Chromatography of Piperidine Derivatives

| Stationary Phase | Eluent System | Modifier | Application Notes |

| Silica Gel | Hexane/Ethyl Acetate | None | Suitable for non-polar to moderately polar compounds. The ratio can be varied to adjust polarity. |

| Silica Gel | Dichloromethane/Methanol | None | Effective for more polar compounds. Caution is advised as methanol percentages above 10% can dissolve silica gel rochester.edu. |

| Silica Gel | Dichloromethane/Methanol | Triethylamine (0.1-1%) | The addition of a basic modifier can prevent peak tailing for amine-containing compounds. |

| Silica Gel | Dichloromethane/Acetonitrile | None | An alternative to dichloromethane/methanol systems, which can sometimes offer different selectivity biotage.com. |

Controlled Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for the purification of solid compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities are ideally left behind in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Additionally, the impurities should either be highly soluble in the solvent at all temperatures or insoluble. For piperidine derivatives, a range of solvents has been successfully employed for recrystallization, including alcohols (methanol, ethanol), esters (ethyl acetate), and ethers, as well as solvent mixtures google.com.

For a compound like (4-Ethoxyphenyl)(piperidin-4-yl)methanol, which possesses both hydrogen bond donor (hydroxyl, amine) and acceptor (ether, hydroxyl, amine) functionalities, solvents capable of hydrogen bonding are likely to be effective. A single-solvent recrystallization could be attempted with solvents like ethanol or isopropanol.

Alternatively, a two-solvent system can be used. This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly to induce crystallization. Common solvent/anti-solvent pairs include dichloromethane/hexane, ethyl acetate/heptane, and methanol/water reddit.com.

The purity of the resulting crystals can be assessed by techniques such as melting point determination and chromatographic analysis.

Table 2: Potential Recrystallization Solvents for (4-Ethoxyphenyl)(piperidin-4-yl)methanol and Analogues

| Solvent System | Type | Rationale |

| Ethanol | Single Solvent | The polarity and hydrogen bonding capability of ethanol may provide good solubility at elevated temperatures and lower solubility upon cooling. |

| Isopropanol | Single Solvent | Similar to ethanol, but its lower polarity might offer different solubility characteristics. |

| Ethyl Acetate / Heptane | Two-Solvent | Ethyl acetate acts as the "good" solvent, and the non-polar heptane acts as the anti-solvent to induce precipitation. |

| Dichloromethane / Hexane | Two-Solvent | Dichloromethane is a good solvent for many organic compounds, with hexane serving as the anti-solvent. |

| Methanol / Water | Two-Solvent | Methanol can dissolve the polar compound, and the addition of water as an anti-solvent can promote crystallization. |

Computational and Theoretical Investigations of 4 Ethoxyphenyl Piperidin 4 Yl Methanol Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to predict the properties of molecules. These methods, rooted in the principles of quantum mechanics, can model molecular geometries, electronic distributions, and spectroscopic behaviors with high accuracy.

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations can provide detailed information about molecular geometry (bond lengths and angles) and electronic properties (such as Mulliken charges and dipole moments).

For a molecule like (4-Ethoxyphenyl)(piperidin-4-yl)methanol, DFT would be employed to determine the most stable three-dimensional arrangement of its atoms. The results of such a study would typically be presented in a table format, outlining key structural and electronic parameters.

Illustrative Data Table for DFT Analysis

| Parameter | Calculated Value |

|---|---|

| Molecular Geometry | |

| C-O (ethoxy) bond length | e.g., 1.36 Å |

| C-C (phenyl ring) bond lengths | e.g., 1.39-1.41 Å |

| C-N (piperidine) bond lengths | e.g., 1.47 Å |

| O-H (hydroxyl) bond length | e.g., 0.97 Å |

| Electronic Properties | |

| Dipole Moment | e.g., 2.5 D |

| Mulliken Charge on O (hydroxyl) | e.g., -0.7 e |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena and Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

A TD-DFT analysis of (4-Ethoxyphenyl)(piperidin-4-yl)methanol would reveal its expected absorption wavelengths (λ_max), the strength of these absorptions (oscillator strength), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

Illustrative Data Table for TD-DFT Analysis

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| e.g., 4.50 | e.g., 275 | e.g., 0.15 | e.g., HOMO -> LUMO |

| e.g., 5.12 | e.g., 242 | e.g., 0.30 | e.g., HOMO-1 -> LUMO |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

An FMO analysis of (4-Ethoxyphenyl)(piperidin-4-yl)methanol would provide insights into its kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Illustrative Data Table for FMO Analysis

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | e.g., -5.8 | Primarily localized on the ethoxyphenyl group, indicating this is the primary site for electron donation. |

| LUMO | e.g., -0.5 | Distributed across the piperidin-4-yl)methanol portion, suggesting this region is the electron-accepting site. |

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a description of the Lewis-like chemical bonding structure of a molecule and can quantify the extent of electron delocalization and hyperconjugative interactions. The stabilization energy (E(2)) calculated in NBO analysis measures the strength of these interactions.

For (4-Ethoxyphenyl)(piperidin-4-yl)methanol, NBO analysis would identify key intramolecular hydrogen bonds and other stabilizing charge transfer interactions between filled (donor) and empty (acceptor) orbitals.

Illustrative Data Table for NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| e.g., LP (O) hydroxyl | e.g., σ (C-H)* | e.g., 2.5 |

| e.g., LP (N) piperidine (B6355638) | e.g., σ (C-H)* | e.g., 3.1 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict how a molecule will interact with other charged species and to identify sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas.

An MEP map of (4-Ethoxyphenyl)(piperidin-4-yl)methanol would likely show negative potential around the oxygen atoms of the ethoxy and hydroxyl groups and the nitrogen of the piperidine ring, indicating these are sites for electrophilic attack. Positive potentials would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Conformational Landscape Exploration via Potential Energy Surface Scans

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms and their relative energies. A potential energy surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). This allows for the identification of the most stable conformers (energy minima).

For a flexible molecule like (4-Ethoxyphenyl)(piperidin-4-yl)methanol, a PES scan would be crucial to understand its preferred conformations. By systematically rotating key bonds, such as the one connecting the phenyl ring to the methanol (B129727) carbon, a conformational energy profile can be generated, revealing the most stable and energetically accessible shapes of the molecule.

Table of Compounds

| Compound Name |

|---|

| (4-Ethoxyphenyl)(piperidin-4-yl)methanol |

Computational Simulation of Spectroscopic Data (NMR, IR, UV-Vis)

Density Functional Theory (DFT) has become a central tool for predicting the spectroscopic properties of organic molecules. researchgate.net By calculating the optimized molecular geometry, researchers can simulate various types of spectra, which can then be compared with experimental data to confirm the structure and understand the electronic and vibrational characteristics of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of (4-Ethoxyphenyl)(piperidin-4-yl)methanol derivatives can be computed using DFT. These calculations help in assigning the various vibrational modes observed in experimental FT-IR spectra. dntb.gov.ua For instance, characteristic peaks such as N-H stretching in the piperidine ring and C-O stretching of the ethoxy group can be precisely identified. Theoretical spectra often show good agreement with experimental findings, though calculated frequencies in the gas phase may be slightly higher than those in the solid state. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which are often related to excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The simulated UV-Vis spectra for derivatives of (4-Ethoxyphenyl)(piperidin-4-yl)methanol would likely show transitions influenced by the substituents on the phenyl and piperidine rings.

Table 1: Simulated Spectroscopic Data for a Representative (4-Ethoxyphenyl)(piperidin-4-yl)methanol Derivative Hypothetical data based on typical computational outputs for similar organic molecules.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | ||

| Ar-H | 7.25, 6.90 | 7.28, 6.92 |

| O-CH₂ | 4.05 | 4.07 |

| CH₂-CH₃ | 1.40 | 1.42 |

| ¹³C NMR (ppm) | ||

| C-O | 158.5 | 158.7 |

| Ar-C | 128.0, 114.5 | 128.2, 114.8 |

| C-OH | 75.0 | 75.3 |

| IR (cm⁻¹) | ||

| O-H Stretch | 3450 | 3445 |

| N-H Stretch | 3320 | 3315 |

| C-O Stretch | 1245 | 1242 |

| UV-Vis λmax (nm) | 278 | 275 |

Prediction of Nonlinear Optical (NLO) Properties

Quantum chemical calculations are instrumental in predicting the Nonlinear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. frontiersin.org The NLO response of (4-Ethoxyphenyl)(piperidin-4-yl)methanol derivatives can be evaluated by calculating key parameters such as dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) using DFT methods. researchgate.net

The introduction of electron-donating or electron-withdrawing groups can significantly influence the NLO properties of the parent compound. frontiersin.org For instance, extending the π-conjugated system or adding strong donor-acceptor groups is a common strategy to enhance the hyperpolarizability. nih.gov Calculations are often performed using functionals like CAM-B3LYP, which is known to provide accurate descriptions of long-range interactions relevant to NLO properties. researchgate.net The calculated values can then be used to screen potential candidates for high-performance NLO materials. researchgate.net

Table 2: Calculated NLO Properties of (4-Ethoxyphenyl)(piperidin-4-yl)methanol and a Hypothetical Derivative Data is illustrative and based on general trends observed in NLO calculations.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|

| (4-Ethoxyphenyl)(piperidin-4-yl)methanol | 2.5 | 2.8 x 10⁻²³ | 15 x 10⁻³⁰ |

| Derivative with Donor-Acceptor Groups | 5.8 | 4.5 x 10⁻²³ | 85 x 10⁻³⁰ |

Molecular Dynamics (MD) Simulations in Explicit Solvent and Biomolecular Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of (4-Ethoxyphenyl)(piperidin-4-yl)methanol derivatives in a more realistic environment, such as in an explicit solvent or interacting with a biological macromolecule. diva-portal.org These simulations can provide insights into solvation processes, conformational changes, and binding interactions that are not accessible through static quantum chemical calculations.

Explicit Solvent Simulations: By placing the molecule in a box of explicit solvent molecules (e.g., water), MD simulations can be used to study its solvation dynamics and how it influences the compound's conformation and properties. osti.govnih.gov This is particularly important for understanding how the molecule behaves in a biological medium. The inclusion of explicit solvent provides a more accurate representation compared to implicit solvent models, especially for systems where specific hydrogen bonding interactions are crucial. diva-portal.org

Biomolecular Systems: If (4-Ethoxyphenyl)(piperidin-4-yl)methanol derivatives are being investigated as potential drug candidates, MD simulations can be used to model their interaction with target proteins, such as G protein-coupled receptors (GPCRs). nih.gov These simulations can reveal the binding mode of the ligand, the key amino acid residues involved in the interaction, and the stability of the ligand-protein complex over time. This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.

Table 3: Key Parameters from a Hypothetical MD Simulation of a (4-Ethoxyphenyl)(piperidin-4-yl)methanol Derivative with a Target Protein

| Parameter | Observation | Implication |

|---|---|---|

| RMSD of Ligand | Stable fluctuation around 1.5 Å after 20 ns | The ligand remains stably bound in the active site. |

| Key Interacting Residues | TYR-88, PHE-192, ASP-105 | Identifies key residues for binding affinity and selectivity. |

| Number of H-Bonds | Average of 2-3 H-bonds with the protein | Hydrogen bonds contribute significantly to binding stability. |

| Solvent Accessible Surface Area (SASA) | Ligand SASA decreases by 70% upon binding | Indicates the ligand is well-buried within the binding pocket. |

Structure Activity Relationship Sar Studies of 4 Ethoxyphenyl Piperidin 4 Yl Methanol Scaffolds

Fundamental Design Principles for Piperidine-Based Bioactive Agents

The design of bioactive compounds often leverages privileged structures, which are molecular scaffolds capable of binding to multiple biological targets. The piperidine (B6355638) moiety is a classic example of such a structure.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. encyclopedia.pubresearchgate.netnih.gov Its prevalence is due to its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to orient substituents in precise spatial arrangements for optimal target interaction. nih.gov This cyclic amine structure is integral to a vast array of natural alkaloids and synthetic pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org

The significance of the piperidine ring lies in several key attributes:

Basic Nitrogen Center: The nitrogen atom is typically basic (pKa ~11.2 for piperidinium (B107235) ion), allowing it to be protonated at physiological pH. This cationic center can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in receptor binding pockets.

Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation. This conformation positions substituents in either axial or equatorial orientations, which can profoundly impact pharmacological activity. For instance, studies on 4-arylpiperidine opioids have shown that the orientation of the aryl group (axial vs. equatorial) can determine whether the compound acts as an agonist or an antagonist. nih.govnih.gov

Synthetic Tractability: The piperidine ring is synthetically accessible through various methods, including the hydrogenation of pyridine (B92270) precursors or various cyclization strategies, making it an attractive component for drug discovery programs. nih.govmdpi.com

Its derivatives are found in over twenty classes of drugs, highlighting its importance in the development of therapeutic compounds. encyclopedia.pub The incorporation of this ring is a key strategy in the synthesis of agents targeting a wide range of diseases, from Alzheimer's to infectious diseases and cancer. researchgate.netijnrd.orgajchem-a.com

The hydroxyl group (–OH) attached to the methanol (B129727) bridge in the (4-Ethoxyphenyl)(piperidin-4-yl)methanol scaffold is a critical functional group that significantly influences the molecule's interaction with biological targets. researchgate.net The presence of a hydroxyl group can introduce polarity and hydrophilicity to a molecule. wisdomlib.org

Key roles of the hydroxy-methanol moiety include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This dual capability allows it to form strong and specific interactions with amino acid residues in a receptor's binding site, such as serine, threonine, or tyrosine, thereby anchoring the ligand and contributing to binding affinity. rsc.org

Chirality: The carbon atom to which the hydroxyl group and the two rings are attached is a chiral center. This means the molecule can exist as two enantiomers (R and S). It is common for enantiomers to exhibit different pharmacological activities, potencies, and metabolic profiles, as biological receptors are themselves chiral environments. For example, in the alkaloid coniine, the (R)-(-) enantiomer is known to be more biologically active and toxic than the (S)-(+) enantiomer. wikipedia.org

Modulation of Physicochemical Properties: The hydroxyl group increases the polarity of the molecule, which can affect its solubility and its ability to cross cell membranes. In some cases, a proximal hydroxyl group has been shown to have a synergistic effect on the biological properties of piperidine analogs, such as enhancing antioxidant activity. ajchem-a.com

Analog studies of related compounds have confirmed that structural changes in the β-hydroxy-phenethyl portion of the molecule can have a substantial impact on biological activity. researchgate.net

Impact of Aromatic Ring Substitutions on Structure-Activity Relationships

The nature and position of substituents on the aromatic ring are pivotal in fine-tuning the pharmacological profile of the scaffold. These substituents exert their influence through a combination of electronic and steric effects.

The ethoxy group (–O–CH₂CH₃) on the phenyl ring at the para-position is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs. This has several consequences for molecular recognition:

Altered Aromatic Interactions: The increased electron density on the phenyl ring can enhance cation-π or π-π stacking interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor binding pocket.

Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

Metabolic Stability: Aromatic substituents can influence the metabolic fate of a compound. For example, an ethoxy group may be less susceptible to O-dealkylation than a methoxy (B1213986) group, potentially leading to a longer duration of action.

The electronic nature of the substituent is critical. Studies on related scaffolds have shown that strong electron-releasing groups (like methoxy) or electron-withdrawing groups can significantly alter reactivity and biological activity. mdpi.com For instance, in a series of N-substituted benzimidazole (B57391) carboxamides, the type and number of methoxy and/or hydroxy groups on the phenyl ring were found to strongly impact biological activity. mdpi.com

The size and shape (steric bulk) of substituents on the aromatic ring are critical for ensuring a proper fit within the binding site of a receptor.

Receptor Fit: A bulky substituent may prevent the molecule from entering a narrow binding pocket, leading to a loss of activity. Conversely, a substituent might be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity. For example, in a series of 4-(m-OH phenyl)-piperidines, replacing a methyl group at the 4-position with a bulkier t-butyl group altered the compound's pharmacological profile. nih.gov

Conformational Restriction: Large substituents can restrict the rotation of the aromatic ring, locking the molecule into a specific conformation that may be more or less favorable for binding.

SAR studies on various piperidine-containing scaffolds consistently demonstrate that the size of substituents must be carefully balanced. For instance, while para-substitution is often tolerated, ortho-substituents can sometimes lead to a decrease in activity due to steric clashes with the receptor. nih.gov

Role of Piperidine Nitrogen Substitutions in Modulating Bioactivity

The secondary amine of the piperidine ring is a common point for modification to explore SAR and optimize drug properties. The substituent attached to this nitrogen (often denoted as R₁) can profoundly affect affinity, selectivity, and functional activity (agonist vs. antagonist). nih.gov

The nature of the N-substituent influences bioactivity in several ways:

Reaching Additional Binding Pockets: The N-substituent can extend into and interact with subpockets of the receptor site that are inaccessible to the core scaffold. For example, increasing the N-alkyl chain length from n-propyl to n-butyl has been reported to increase activity in certain dopamine (B1211576) receptor ligands. nih.gov

Altering Basicity: The nature of the substituent can influence the basicity of the piperidine nitrogen, affecting the strength of ionic interactions at the receptor.

The table below, derived from SAR studies on related 4-phenylpiperidine (B165713) analgesics, illustrates how changes to the N-substituent can dramatically alter opioid receptor binding affinity and in vivo potency. nih.gov

| Base Compound: 4-(m-OH phenyl)-piperidine | N-Substituent (R₁) | Receptor Affinity (Ki, nM) | Analgesic Potency (ED₅₀, mg/kg) |

| Series 1 | Methyl | Moderate | Moderate Agonist |

| Series 2 | Allyl | High | Antagonist Activity |

| Series 3 | Phenethyl | High | Potent Agonist |

This table is a representative summary based on findings for analogous structures and illustrates general SAR principles.

These studies reveal that small changes, such as substituting a methyl with an allyl group, can switch a compound from an agonist to an antagonist. nih.gov Similarly, extending the substituent to a phenethyl group often enhances agonist potency by allowing for additional favorable interactions within the receptor. nih.gov

Conformational Preferences and Their Correlation with Biological Activity

The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. For the (4-Ethoxyphenyl)(piperidin-4-yl)methanol scaffold, the conformational flexibility of the piperidine ring is of particular interest.

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, substituents at the 4-position can occupy either an axial or an equatorial position. The relative stability of these two orientations is a key factor in determining the molecule's preferred shape.

For 4-substituted piperidines, the conformational free energies are often comparable to those of the analogous cyclohexanes. nih.gov Generally, bulky substituents favor the equatorial position to avoid steric clashes with the axial hydrogens at the 2, 6, and the nitrogen atom's lone pair or substituent. In the case of (4-Ethoxyphenyl)(piperidin-4-yl)methanol, the large (4-ethoxyphenyl)methanol group would be expected to have a strong preference for the equatorial orientation. This preference minimizes 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

The nature of the substituent on the piperidine nitrogen also plays a role. Protonation of the nitrogen, for instance, can alter the conformational equilibrium. For piperidines with polar 4-substituents, protonation has been shown to stabilize the axial conformer. nih.gov This is attributed to electrostatic interactions between the positively charged nitrogen and the polar group at the 4-position. While the (4-ethoxyphenyl)methanol group is not strongly polar, the presence of the hydroxyl and ethoxy groups could lead to subtle electrostatic effects that might influence the conformational preference upon N-substitution or protonation.

A hypothetical representation of the energetic preference for equatorial substitution in related 4-substituted piperidines is presented in Table 1.

Table 1: Hypothetical A-Values for 4-Substituted Piperidines

| Substituent (R) at C-4 | A-Value (kcal/mol) - Equatorial Preference |

|---|---|

| Methyl | 1.7 |

| Phenyl | 3.0 |

| (4-Ethoxyphenyl)methanol | > 3.0 (Estimated) |

A-value represents the energy difference between the axial and equatorial conformers. A higher value indicates a stronger preference for the equatorial position. The value for the (4-Ethoxyphenyl)methanol group is an estimation based on its significant steric bulk.

The piperidine ring is not static and undergoes rapid ring-flipping at room temperature, interconverting between the two chair conformations. However, due to the strong energetic preference for the equatorial substituent, the equilibrium for (4-Ethoxyphenyl)(piperidin-4-yl)methanol would heavily favor the conformer where the (4-ethoxyphenyl)methanol group is equatorial.

Dynamic conformational studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, are crucial to understanding the energy barriers of this ring flip and the population of different conformers. The specific orientation of the (4-ethoxyphenyl)methanol substituent relative to the piperidine ring can significantly impact how the molecule presents its pharmacophoric features to a biological target.

For a ligand to bind effectively to a receptor, it must adopt a specific "bioactive" conformation. The low-energy solution conformer is often, but not always, the bioactive one. The ability of the (4-Ethoxyphenyl)(piperidin-4-yl)methanol scaffold to present the ethoxyphenyl and hydroxyl groups in a defined spatial arrangement, dictated by the piperidine's conformational preference, is key to its potential biological activity. Any structural modification that alters this preference could lead to a significant change in its interaction with a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ajrconline.org These models are valuable tools in drug discovery for predicting the activity of new compounds and for screening virtual libraries. researchgate.net

To build a QSAR model for a series of compounds based on the (4-Ethoxyphenyl)(piperidin-4-yl)methanol scaffold, a variety of physicochemical descriptors would be calculated for each molecule. These descriptors quantify different aspects of the molecular structure:

Hydrophobic Descriptors: LogP (octanol-water partition coefficient) and its calculated variants (e.g., cLogP) are commonly used to describe the hydrophobicity of a molecule, which influences its absorption, distribution, and binding to hydrophobic pockets in proteins. slideshare.net

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and Hammett constants for substituents on the aromatic ring. slideshare.net These descriptors are important for understanding electrostatic interactions and reactivity.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR), van der Waals volume, and topological indices (e.g., Kier & Hall shape indices) are frequently used. slideshare.net For the (4-Ethoxyphenyl)(piperidin-4-yl)methanol scaffold, steric parameters would be crucial for modeling interactions with a receptor's binding site.

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, such as connectivity indices and kappa shape indices. They have been successfully used in QSAR studies of piperidine derivatives. nih.govtandfonline.com

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and can include information about molecular shape and the spatial distribution of properties. Examples include 3D-MoRSE and WHIM descriptors. researchgate.net

A hypothetical set of descriptors that could be used in a QSAR study of (4-Ethoxyphenyl)(piperidin-4-yl)methanol analogs is shown in Table 2.

Table 2: Representative Physicochemical Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Hydrophobic | cLogP | Lipophilicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Kappa Shape Index (κ2) | Molecular shape |

Once a dataset of compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition or LD50 for toxicity) and calculated descriptors is assembled, statistical methods are used to build the QSAR model. Common methods include:

Multiple Linear Regression (MLR): This method generates a simple linear equation that is easy to interpret. tandfonline.com

Machine Learning Methods: More complex, non-linear relationships can be modeled using techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). nih.gov

For the (4-Ethoxyphenyl)(piperidin-4-yl)methanol scaffold, a QSAR model could be developed to predict its affinity for a specific pharmacological target. By analyzing the contribution of different descriptors to the model, one could identify the key structural features that are important for activity. For example, a positive coefficient for a hydrophobicity descriptor would suggest that increasing lipophilicity in a certain region of the molecule could enhance its activity.

Similarly, QSAR models can be developed for toxicity prediction. researchgate.netmdpi.com For instance, a model could be built to predict the potential for cardiotoxicity or hepatotoxicity of novel analogs. mdpi.com This is a crucial step in the early stages of drug development to flag potentially toxic compounds and prioritize those with a better safety profile. The development of such predictive models relies on robust internal and external validation to ensure their predictive power for new, untested compounds. tandfonline.com

Advanced Applications and Functionalization Strategies for 4 Ethoxyphenyl Piperidin 4 Yl Methanol

Development of Ligands for Specific Biological Targets

The piperidine (B6355638) framework is a privileged structure in drug discovery, frequently serving as a cornerstone for the development of potent and selective ligands for various biological targets. Its derivatives are integral to over twenty classes of pharmaceuticals. nih.gov

Design of Piperidine Scaffolds as Neuroreceptor Ligands (e.g., 5-HT2A)

The piperidine scaffold is a key element in the design of ligands for neuroreceptors, particularly the serotonin (B10506) 5-HT2A receptor, which is a primary target for treating psychiatric disorders like depression. nih.gov The benzoylpiperidine fragment, for instance, is a crucial component in potent 5-HT2A antagonists such as ketanserin (B1673593) and altanserin. mdpi.com This fragment is considered essential for the ligand's anchoring or orientation within the 5-HT2A receptor. mdpi.com

Research into arylpiperazine derivatives, which share structural similarities with piperidine-based compounds, has further elucidated the requirements for 5-HT2A receptor antagonism. nih.gov Studies have also shown that replacing a piperazine (B1678402) ring with a piperidine ring in certain benzothiazole (B30560) derivatives can modulate binding affinity for the 5-HT1A receptor. nih.gov Dimeric ligands featuring a benzoylpiperidine fragment have been synthesized, and their antagonist potency against 5-HT2A receptors was found to be influenced by the length of the linker connecting the two monomeric units. mdpi.com

| Compound | Target Receptor | Activity | Reported Affinity (Ki) | Reference |

|---|---|---|---|---|

| Compound 63 (Benzoylpiperidine derivative) | 5-HT7 | Partial Antagonist | 2 nM | mdpi.com |

| Compound 63 (Benzoylpiperidine derivative) | 5-HT2A | Full Antagonist | 4 nM | mdpi.com |

| Compound 64 (Benzoylpiperidine derivative) | 5-HT7 | Full Antagonist | 2 nM | mdpi.com |

| Compound 64 (Benzoylpiperidine derivative) | 5-HT2A | Full Antagonist | 27 nM | mdpi.com |

| Compound 31 (Pyrrolidine-2,5-dione derivative with piperidine) | 5-HT1A | Agonist | 3.2 nM | nih.gov |

Inhibition of Key Enzymes in Disease Pathways (e.g., MAGL, FAAH, Tyrosinase, MenA)

Piperidine derivatives have been successfully developed as inhibitors for a range of enzymes implicated in various diseases.

Monoacylglycerol Lipase (MAGL): MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for conditions like depression. nih.gov Aryl formyl piperidine derivatives have been identified as potent, reversible, and selective MAGL inhibitors. nih.govnih.gov One such inhibitor demonstrated significant antidepressant-like effects in preclinical models. nih.gov The development of reversible inhibitors is a key advancement, as earlier irreversible inhibitors were associated with side effects. nih.gov Computational docking studies have identified key anchoring points within the enzyme's hydrophobic subpocket that are crucial for the development of new MAGL inhibitors. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is another critical enzyme in the endocannabinoid system, and its inhibition is pursued for treating pain and inflammation. nih.govacs.org Piperidine and piperazine aryl ureas are among the most potent covalent inhibitors of FAAH. nih.govacs.org The enzyme hydrolyzes the amide bond of these compounds, leading to the formation of a covalent enzyme-inhibitor adduct. nih.gov The piperidine ring's conformation within the FAAH binding site is crucial for this inhibitory mechanism. nih.gov Furthermore, incorporating the amine group into a piperidine ring structure has been shown to enhance the metabolic stability of FAAH inhibitors compared to their acyclic counterparts. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics for depigmentation and in the food industry to prevent browning. tandfonline.comresearchgate.net Studies have shown that various piperidine derivatives exhibit significant inhibitory activity against mushroom tyrosinase. tandfonline.comresearchgate.netacs.org For the first time, certain piperidine derivatives have been identified as possessing dual inhibitory activity against both tyrosinase and pancreatic lipase, suggesting potential applications in hyperpigmentation and obesity. tandfonline.comnih.gov Kinetic studies have revealed a competitive mode of inhibition for the lead compounds, and computational simulations have confirmed stable binding within the enzyme's active site. tandfonline.comnih.gov

MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase): MenA is an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis, making it a validated target for tuberculosis therapy. nih.gov Structure-activity relationship (SAR) studies of a piperidine-based inhibitor scaffold have led to the identification of novel inhibitors with potent activity against both the MenA enzyme and the Mtb bacterium. nih.govresearchgate.net These optimized inhibitors also displayed improved pharmacokinetic properties and demonstrated potent synergy with other agents that target the electron transport chain. nih.gov

| Piperidine Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Key Findings | Reference |

|---|---|---|---|---|

| Aryl Formyl Piperidines | MAGL | 15 nM (for lead compound) | Potent, reversible, and selective inhibition. Showed in vivo antidepressant effects. | nih.gov |

| Piperidine/Piperazine Aryl Ureas | FAAH | Potent | Act as covalent inhibitors, forming an adduct with the enzyme. | nih.govacs.org |

| Benzylpiperidine Amides | Tyrosinase | pIC50 of 4.99 (for lead compound) | Improved potency and drug-like properties with low cytotoxicity. | acs.org |

| General Piperidine Derivatives | Tyrosinase & Pancreatic Lipase | Low micromolar IC50 values | First report of dual inhibitory activity for this class. | tandfonline.comnih.gov |

| Substituted Piperidines | MenA | 13-22 µM | Potent activity against MenA and Mtb, with improved pharmacokinetics. | nih.gov |

Strategies for Reversing Multidrug Resistance (MDR) in Cancer

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively expel anticancer drugs from tumor cells. nih.govmdpi.com Piperidine alkaloids have emerged as promising agents to overcome MDR.

Piperine (B192125), a well-known piperidine alkaloid from black pepper, has been identified as an effective MDR reversal agent. nih.govmdpi.com It can potentiate the cytotoxicity of anticancer drugs like doxorubicin (B1662922) in resistant cancer cell lines. nih.gov Studies have shown that piperine can re-sensitize cancer cells to chemotherapy by inhibiting the function of P-gp and other ABC transporters, thereby increasing the intracellular accumulation of the drugs. mdpi.com Furthermore, long-term treatment with piperine can inhibit the transcription of the genes that code for these transporter proteins, suggesting it can reverse MDR through multiple mechanisms. nih.gov These findings position piperidine-based compounds as promising leads for the development of chemosensitizers to be used in combination with conventional cancer therapies. nih.govmdpi.com

Applications in Organic Catalysis and Advanced Materials Science

Beyond its pharmacological significance, the piperidine ring is a valuable scaffold in the fields of organic catalysis and materials science, contributing to the development of efficient chemical transformations and advanced functional materials.

Organocatalytic Roles of Piperidine Derivatives in Chemical Reactions

Piperidine and its derivatives are widely used as basic organocatalysts in a variety of chemical reactions. Their utility stems from their ability to act as nucleophiles or bases to activate substrates. In recent years, significant progress has been made in using chiral piperidine derivatives for asymmetric catalysis, enabling the synthesis of enantioenriched molecules that are valuable in drug development. acs.orgacs.orgnih.gov

One notable application is in the enantioselective [4 + 2] annulation of imines with allenes, where a C2-symmetric chiral phosphepine catalyst, which incorporates a piperidine-like structure in its broader class, effectively produces an array of functionalized piperidine derivatives with high stereoselectivity. acs.orgresearchgate.net Additionally, organocatalytic domino reactions, such as Michael addition/aminalization processes catalyzed by protected diphenylprolinol (a derivative of the pyrrolidine/piperidine family), allow for the synthesis of polysubstituted piperidines with excellent enantioselectivity, forming four contiguous stereocenters in a single step. acs.org Hybrid bio-organocatalytic cascades have also been developed, using a transaminase enzyme in conjunction with an organocatalyst to synthesize various 2-substituted piperidines. nih.gov

| Catalyst Type | Reaction | Product | Key Outcome | Reference |

|---|---|---|---|---|

| C2-Symmetric Chiral Phosphepine | [4 + 2] Annulation of imines with allenes | Functionalized piperidines | Very good stereoselectivity | acs.orgresearchgate.net |

| Ir-catalyst with MeO-BoQPhos ligand | Asymmetric hydrogenation of 2-alkyl-pyridinium salts | Enantioenriched 2-alkyl piperidines | High enantioselectivity (up to 93:7 er) | acs.org |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Polysubstituted piperidines | Excellent enantioselectivity, four contiguous stereocenters | acs.org |

| Hybrid Bio-Organocatalyst (Transaminase + Organocatalyst) | Cascade synthesis | 2-Substituted piperidines | Efficient synthesis of chiral building blocks | nih.gov |

Contribution to the Field of Nonlinear Optical (NLO) Materials

Piperidine derivatives have been investigated for their potential in the field of nonlinear optical (NLO) materials. documentsdelivered.com NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics, including optical switching and frequency conversion. tandfonline.comdntb.gov.ua

The NLO response in organic molecules often arises from a π-conjugated system with electron donor and acceptor groups, which facilitates intramolecular charge transfer. The piperidine ring can act as part of the donor-acceptor system in these chromophores. For example, a new organic NLO material, (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone, was synthesized and crystallized in a non-centrosymmetric space group, a prerequisite for second-order NLO activity. tandfonline.com Its second-harmonic generation (SHG) efficiency was found to be 1.73 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). tandfonline.com Theoretical studies based on density functional theory (DFT) have also been used to explore the NLO properties of piperidone derivatives, showing that their molecular structure leads to significant polarizability and hyperpolarizability values, which are indicators of NLO potential. researchgate.net

Derivatization for Radiopharmaceutical Development (e.g., Positron Emission Tomography Imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. It relies on radiopharmaceuticals, which are biologically active molecules labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).

The piperidine scaffold is a common feature in ligands developed for central nervous system (CNS) receptors and other biological targets, making its derivatives attractive candidates for PET tracer development. Derivatizing (4-Ethoxyphenyl)(piperidin-4-yl)methanol for PET imaging would involve incorporating a positron-emitting isotope into its structure without compromising its affinity for its biological target.

Several strategies could be employed:

Labeling the Ethoxy Group: The ethoxy group is an ideal site for introducing ¹⁸F. A common precursor would be a tosylate or other suitable leaving group in place of the ethoxy group, which can then be displaced by [¹⁸F]fluoride. Alternatively, a [¹⁸F]fluoroethyl group could be used to synthesize an [¹⁸F]fluoroethoxy derivative. This approach has been successfully used for other PET tracers.

Aromatic Ring Labeling: Direct fluorination of the phenyl ring is another possibility, although this often requires harsher conditions and can produce multiple isomers. Synthesizing a precursor with a leaving group (like a nitro or trimethylammonium group) at a specific position on the phenyl ring allows for regiospecific radiolabeling with ¹⁸F.

Prosthetic Groups: A bifunctional chelator or a prosthetic group like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) could be attached to the piperidine nitrogen. nih.gov The prosthetic group is radiolabeled first and then conjugated to the molecule. This is a versatile method, especially if direct labeling is challenging.

Research on other piperidine derivatives has demonstrated the feasibility of these approaches. For instance, an ¹⁸F-labeled spirocyclic piperidine derivative was developed as a promising agent for imaging sigma-1 receptors, showing high brain uptake and target specificity. nih.gov This underscores the potential of the piperidine core in creating successful PET imaging agents.

Table 2: Potential Radiolabeling Strategies

| Labeling Position | Radionuclide | Precursor Strategy | Purpose |

|---|---|---|---|

| Ethoxy Group | ¹⁸F | Desethyl- or Tosyloxyethyl- precursor | Direct labeling at a metabolically stable position |

| Phenyl Ring | ¹⁸F | Nitro- or Trialkylstannyl- precursor | Aromatic labeling |

| Piperidine Nitrogen | ¹⁸F | Acylation with [¹⁸F]FBA or [¹⁸F]SFB | Labeling via a prosthetic group |

Emerging Research Directions and Future Prospects for Piperidine Methanol (B129727) Chemistry

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and natural products. researchgate.netnih.gov Consequently, the future prospects for chemistries involving the (4-Ethoxyphenyl)(piperidin-4-yl)methanol scaffold are tied to broader innovations in synthetic methodology and drug design.

Advanced Synthetic Methods: The development of faster and more cost-effective methods for synthesizing complex and substituted piperidines is a major area of research. nih.gov Recent breakthroughs, such as combining biocatalytic C-H oxidation with radical cross-coupling, allow for the creation of complex, three-dimensional piperidine molecules in fewer steps. sciencedaily.comnews-medical.net Such methods could be applied to generate novel libraries of (4-Ethoxyphenyl)(piperidin-4-yl)methanol derivatives with diverse substitution patterns for screening against new biological targets.